molecular formula C8H10ClFN2O B1379242 3-Fluoro-4-methylbenzohydrazide hydrochloride CAS No. 1803580-75-7

3-Fluoro-4-methylbenzohydrazide hydrochloride

Cat. No.: B1379242
CAS No.: 1803580-75-7
M. Wt: 204.63 g/mol
InChI Key: ZFFHWWLWGOGHCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylbenzohydrazide hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzoic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methylbenzohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzohydrazide
  • 4-Fluoro-3-methylbenzohydrazide
  • 3-Chloro-4-methylbenzohydrazide

Uniqueness

3-Fluoro-4-methylbenzohydrazide hydrochloride is unique due to the presence of both fluorine and methyl groups on the benzohydrazide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-Fluoro-4-methylbenzohydrazide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the presence of both fluorine and methyl groups on the benzohydrazide structure. This unique configuration contributes to its chemical reactivity and biological activity. The compound functions primarily as an enzyme inhibitor, binding to active sites of specific enzymes and obstructing their catalytic functions. This inhibition can lead to significant alterations in various biochemical pathways, making it a valuable tool in experimental and therapeutic contexts.

Applications in Scientific Research

The compound has a wide range of applications across different scientific domains:

  • Organic Synthesis : It serves as a reagent in organic synthesis and as a precursor for more complex molecular constructs.
  • Biochemical Assays : Utilized in assays to study enzyme inhibition, it helps elucidate the roles of specific enzymes in metabolic pathways.
  • Drug Discovery : Investigated for potential therapeutic properties, it has been identified as a lead compound for developing new drugs, particularly in cancer therapy .

Inhibition of mTOR Pathway

Recent studies have highlighted the role of hydrazide derivatives, including this compound, as inhibitors of the mechanistic target of rapamycin (mTOR) pathway. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival. Inhibition of this pathway can induce autophagy and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models. For instance, compounds derived from 4-methylbenzohydrazide have shown promising results in suppressing cell proliferation and inducing cell death through autophagic mechanisms .

Study on Triple-Negative Breast Cancer

A significant study focused on the effects of 4-methylbenzohydrazide derivatives revealed that certain compounds could effectively inhibit mTOR activity. The lead compound demonstrated potent inhibitory effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468), leading to reduced tumor growth and enhanced apoptosis rates. This finding suggests that derivatives of this compound could be developed into effective therapeutic agents for treating aggressive breast cancers .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameKey ActivityNotes
3-Fluoro-4-methylbenzohydrazidemTOR inhibitionEffective against TNBC
4-Fluoro-3-methylbenzohydrazideModerate cytotoxicityLess potent than its 3-fluoro counterpart
3-Chloro-4-methylbenzohydrazideAntifungal propertiesDifferent mechanism of action

This table illustrates the varying degrees of biological activity among similar compounds, highlighting the unique efficacy of this compound.

Properties

IUPAC Name

3-fluoro-4-methylbenzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c1-5-2-3-6(4-7(5)9)8(12)11-10;/h2-4H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFHWWLWGOGHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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